![molecular formula C24H23NOS B14254391 N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide CAS No. 402483-79-8](/img/structure/B14254391.png)
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a triphenylmethyl group attached to a sulfanyl ethyl chain, which is further connected to a prop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide typically involves the reaction of triphenylmethyl chloride with 2-mercaptoethylamine to form the intermediate N-(2-triphenylmethylsulfanyl)ethylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
N-(2-Diethylaminoethyl)prop-2-enamide: Similar in structure but with a diethylamino group instead of the triphenylmethyl group.
N-(2-Cyanoethyl)prop-2-enamide: Contains a cyano group instead of the triphenylmethyl group.
N-(2-Methylthioethyl)prop-2-enamide: Features a methylthio group instead of the triphenylmethyl group
Uniqueness
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is unique due to the presence of the bulky triphenylmethyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
特性
CAS番号 |
402483-79-8 |
|---|---|
分子式 |
C24H23NOS |
分子量 |
373.5 g/mol |
IUPAC名 |
N-(2-tritylsulfanylethyl)prop-2-enamide |
InChI |
InChI=1S/C24H23NOS/c1-2-23(26)25-18-19-27-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17H,1,18-19H2,(H,25,26) |
InChIキー |
ZUAJXCBARBRTLA-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


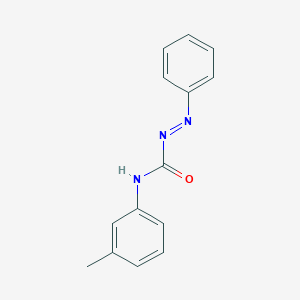
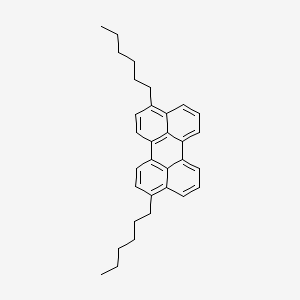
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
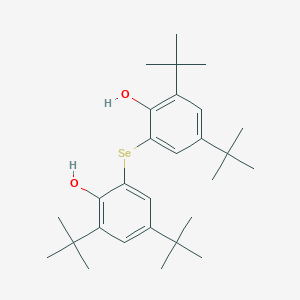
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
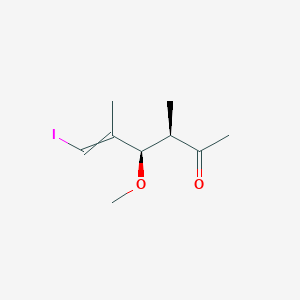
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
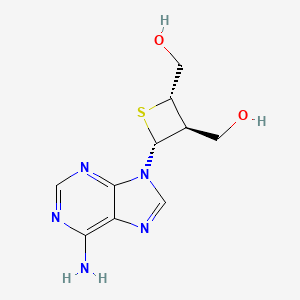

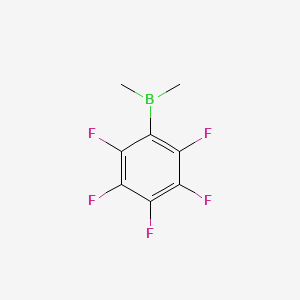
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
